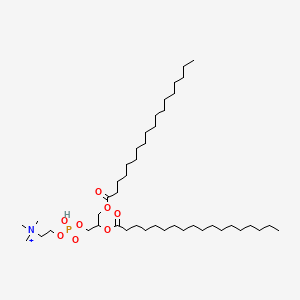
DSPC;L-beta,gamma-Distearoyl-alpha-lecithin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta,gamma-Distearoyl-alpha-lecithin, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine with an 18-carbon alkyl chain. It is a type of phospholipid that is a natural constituent of cell membranes. This compound is known for its cylindrical geometry, which allows it to form a lamellar phase, thereby stabilizing the structure of lipid nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-beta,gamma-Distearoyl-alpha-lecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, L-beta,gamma-Distearoyl-alpha-lecithin is often produced by hydrogenating soybean phosphatidylcholines, which results in a high yield of the desired compound. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-beta,gamma-Distearoyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common but can be induced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various phosphatidylcholine derivatives depending on the nucleophile used.
Scientific Research Applications
L-beta,gamma-Distearoyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: Used in the preparation of lipid nanoparticles and liposomes for drug delivery systems.
Biology: Serves as a model compound for studying cell membrane dynamics and interactions.
Industry: Employed in the production of cosmetics and food additives due to its emulsifying properties.
Mechanism of Action
L-beta,gamma-Distearoyl-alpha-lecithin exerts its effects primarily through its ability to form stable lipid bilayers. These bilayers can encapsulate various molecules, facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of encapsulated drugs or other agents. The molecular targets include cell membrane phospholipids and proteins involved in membrane fusion and transport .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with a 16-carbon alkyl chain.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphatidylcholine with unsaturated 18-carbon alkyl chains.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phosphatidylcholine with a 14-carbon alkyl chain.
Uniqueness
L-beta,gamma-Distearoyl-alpha-lecithin is unique due to its high melting temperature and ability to form highly stable lipid bilayers. This makes it particularly suitable for applications requiring robust and stable lipid structures, such as in drug delivery systems and vaccine formulations .
Properties
Molecular Formula |
C44H89NO8P+ |
|---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1 |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


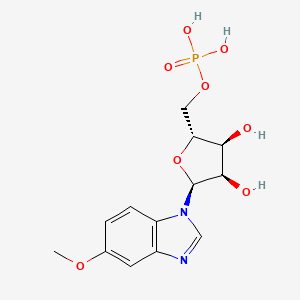
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
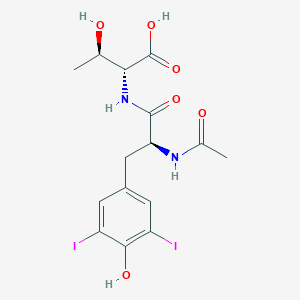
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
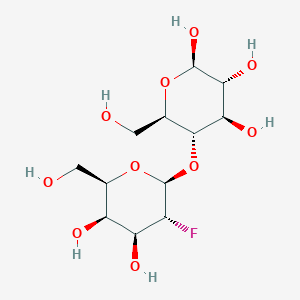
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
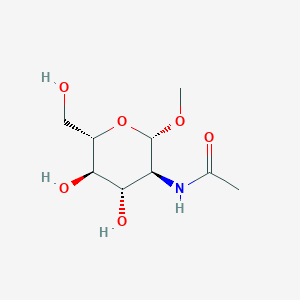
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
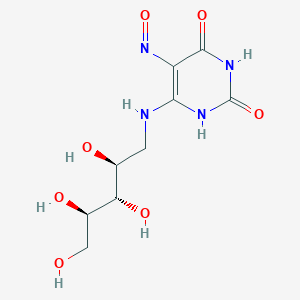
![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)

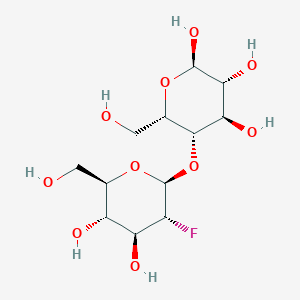
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
